

# Application Notes and Protocols: Establishing Larotrectinib-Sensitive Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Larotrectinib |           |
| Cat. No.:            | B560067       | Get Quote |

### Introduction

Patient-derived xenograft (PDX) models, developed by implanting patient tumor tissue directly into immunodeficient mice, have become a cornerstone of translational oncology research.[1] [2][3][4] These models are prized for retaining the histological and genetic characteristics of the original patient tumor, offering a more predictive preclinical platform compared to traditional cell line-derived xenografts.[2][5][6][7] This is particularly valuable for testing targeted therapies.

**Larotrectinib** (Vitraki®) is a first-in-class, highly selective, and potent ATP-competitive inhibitor of Tropomyosin Receptor Kinase (TRK) proteins TRKA, TRKB, and TRKC.[8][9][10] These proteins are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[8] Oncogenic fusions involving these NTRK genes lead to constitutively active TRK signaling, which drives cell proliferation and survival across a wide range of tumor types.[10][11][12] **Larotrectinib**'s "tumor-agnostic" approval for solid tumors harboring NTRK gene fusions underscores the need for preclinical models that accurately recapitulate this specific oncogenic driver.[13]

These application notes provide detailed protocols for the establishment, characterization, and utilization of **Larotrectinib**-sensitive, NTRK fusion-positive PDX models for preclinical drug efficacy studies.



# Larotrectinib Mechanism of Action and TRK Signaling

NTRK gene fusions result in the expression of chimeric TRK proteins that are constitutively active, leading to ligand-independent dimerization and autophosphorylation.[14] This triggers downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, promoting cancer cell growth and survival.[15] **Larotrectinib** selectively binds to the ATP-binding pocket of the TRK kinase domain, preventing autophosphorylation and blocking downstream signaling. [15]



Click to download full resolution via product page

Caption: TRK signaling pathway and Larotrectinib's point of inhibition.

# Section 1: Establishing NTRK Fusion-Positive PDX Models

The successful establishment of PDX models is a critical first step. The process involves obtaining fresh, viable tumor tissue from a patient with a confirmed NTRK fusion and implanting it into highly immunodeficient mice.[2][16]





Click to download full resolution via product page

Caption: Workflow for Patient-Derived Xenograft (PDX) model establishment.



## **Protocol 1: PDX Model Implantation and Propagation**

This protocol details the steps from receiving patient tissue to establishing a stable, passaged PDX model.[5][7][17]

#### Materials:

- Mice: Highly immunodeficient mice, such as NOD-scid IL2Rgamma-null (NSG) or similar strains (6-8 weeks old).[2][16][18]
- Media: Sterile PBS, RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
- Reagents: Matrigel® Basement Membrane Matrix.
- Equipment: Sterile surgical instruments, petri dishes, 18-gauge trocars, calipers, biosafety cabinet.

- Tissue Acquisition: Collect fresh tumor tissue from surgery or biopsy in a sterile container with transport media (e.g., RPMI) on ice. Process within 2-4 hours of collection.[17]
- Tissue Processing (in a biosafety cabinet):
  - Wash the tissue 2-3 times with sterile, ice-cold PBS.
  - Place the tissue in a sterile petri dish with a small amount of RPMI.
  - Carefully remove any non-tumor or necrotic tissue.
  - Mince the viable tumor tissue into small fragments of approximately 2-3 mm<sup>3</sup>.[7]
- Implantation (P0 First Generation):
  - Anesthetize the immunodeficient mouse according to approved institutional animal care protocols.
  - Shave and sterilize the flank of the mouse.



- Make a small incision (5-10 mm) in the skin.
- Create a subcutaneous pocket using blunt dissection.
- Optional but recommended: For difficult-to-engraft tumors, mix the tumor fragment with 50-100 μL of Matrigel to improve engraftment rates.[19]
- Implant one tumor fragment into the subcutaneous pocket.
- Close the incision with surgical clips or sutures.
- Monitoring:
  - Monitor the mice daily for the first week for signs of distress and to ensure wound healing.
  - Once a palpable tumor forms, measure its dimensions using calipers 2-3 times per week.
  - Calculate tumor volume using the formula: Volume = (Length x Width²)/2.[20]
- Passaging (P1 and beyond):
  - When the tumor reaches a volume of 1000-1500 mm<sup>3</sup>, humanely euthanize the mouse.
  - Aseptically excise the tumor.
  - Process the tumor as described in Step 2. A portion can be cryopreserved for banking (in freezing media with 10% DMSO) or fixed in formalin for histological analysis.
  - Implant fragments into a new cohort of mice to expand the model. Low passage numbers (typically <10) are recommended to maintain fidelity to the original tumor.[1]</li>

# Section 2: Characterization of NTRK Fusion-Positive PDX Models

Once established, PDX models must be characterized to confirm they retain the key molecular features of the patient's tumor, specifically the NTRK fusion and active TRK signaling.



# Protocol 2: Pan-TRK Immunohistochemistry (IHC) Screening

IHC is a rapid and cost-effective method to screen for the overexpression of TRK proteins, which is often indicative of an underlying NTRK gene fusion.[21][22]

#### Materials:

- Formalin-fixed, paraffin-embedded (FFPE) PDX tumor tissue sections (4-5 μm).
- Pan-TRK primary antibody (e.g., clone EPR17341).[23]
- Detection system (e.g., HRP-conjugated secondary antibody and DAB substrate).
- Standard deparaffinization, rehydration, and antigen retrieval reagents.

- Deparaffinization and Rehydration: Dewax FFPE slides in xylene and rehydrate through a graded series of ethanol to water.[16]
- Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0) according to antibody manufacturer's instructions.
- Staining:
  - Block endogenous peroxidase activity with 3% hydrogen peroxide.
  - Block non-specific binding with a protein block solution.
  - Incubate with the pan-TRK primary antibody at the optimized dilution and time.
  - Wash and incubate with the HRP-conjugated secondary antibody.
  - Develop the signal using a DAB chromogen substrate.
  - Counterstain with hematoxylin.



 Analysis: A positive result is typically indicated by cytoplasmic and/or nuclear staining in the tumor cells. Staining intensity and pattern can vary depending on the fusion partner.[23]
 Positive IHC results should always be confirmed by a molecular method.[22]

## **Protocol 3: Western Blot for TRK Pathway Activation**

Western blotting can confirm the expression of the TRK fusion protein and assess the phosphorylation status of TRK and downstream effectors, providing evidence of pathway activation.

#### Materials:

- Flash-frozen PDX tumor tissue.
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
- Primary antibodies: anti-pan-TRK, anti-phospho-TRK (e.g., p-TrkA Tyr490/Tyr674/675), anti-AKT, anti-phospho-AKT, anti-ERK, anti-phospho-ERK.[24][25]
- HRP-conjugated secondary antibodies.
- Protein electrophoresis and blotting equipment.
- · Chemiluminescent substrate.

- Protein Extraction: Homogenize frozen tumor tissue in ice-cold lysis buffer. Centrifuge to
  pellet debris and collect the supernatant containing the protein lysate. Determine protein
  concentration using a BCA or Bradford assay.
- SDS-PAGE: Denature protein lysates and separate them by molecular weight on a polyacrylamide gel.
- Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:



- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Elevated phospho-TRK levels compared to non-fusion controls indicate pathway activation.[26]

# Section 3: Preclinical Efficacy Studies with Larotrectinib

Once a characterized NTRK fusion-positive PDX model is established and expanded, it can be used for in vivo efficacy studies.





Click to download full resolution via product page

**Caption:** Workflow for a preclinical drug efficacy study using PDX models.



## **Protocol 4: In Vivo Larotrectinib Efficacy Study**

- Cohort Expansion: Expand the desired PDX model to generate a cohort of tumor-bearing mice (e.g., 16-20 mice).
- Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).
- Drug Formulation and Dosing:
  - Prepare Larotrectinib for oral administration. A typical preclinical dose is 100 mg/kg, administered twice daily (BID).[13][27]
  - The vehicle control should be the same formulation without the active drug.
  - Administer the drug or vehicle via oral gavage.
- Monitoring:
  - Measure tumor volume with calipers 2-3 times per week.[20]
  - Monitor animal body weight and overall health as indicators of toxicity.
- Study Endpoint: Continue the study until tumors in the control group reach a pre-defined endpoint (e.g., 2000 mm³), or for a set duration.
- Data Analysis:
  - Plot mean tumor volume ± SEM for each group over time.
  - Calculate Tumor Growth Inhibition (TGI) to quantify drug efficacy.
  - Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed anti-tumor effect.
  - At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot to confirm TRK inhibition).



## **Expected Outcomes and Data Presentation**

The efficacy of **Larotrectinib** has been demonstrated across numerous clinical trials in patients with NTRK fusion-positive cancers.[28][29] PDX models should recapitulate this sensitivity. The data below serves as a benchmark for expected responses.

Table 1: Clinical Efficacy of Larotrectinib in TRK Fusion-Positive Solid Tumors

| Tumor Type                                  | No. of<br>Patients<br>(Evaluable) | Overall<br>Response<br>Rate (ORR)  | Complete<br>Response<br>(CR) | Partial<br>Response<br>(PR) | Reference |
|---------------------------------------------|-----------------------------------|------------------------------------|------------------------------|-----------------------------|-----------|
| All Solid<br>Tumors<br>(Pooled<br>Analysis) | 55                                | 75%                                | 22%                          | 53%                         | [13][28]  |
| Lung Cancer                                 | 15                                | 73%                                | 7%                           | 67%                         | [30]      |
| Sarcomas<br>(Adults)                        | 36                                | 58%                                | Not Reported                 | Not Reported                | [9]       |
| Salivary<br>Gland<br>Tumors                 | 12 (in initial<br>55 pt cohort)   | 100%<br>(Investigator<br>Assessed) | 17%                          | 83%                         | [13][28]  |
| Thyroid<br>Cancer                           | 28 (in<br>expanded<br>cohort)     | 68%<br>(Investigator<br>Assessed)  | 18%                          | 50%                         | [27]      |

Table 2: Common NTRK Gene Fusions and Associated Tumor Types



| Gene Fusion            | Associated Cancer Types                                                              | Reference |
|------------------------|--------------------------------------------------------------------------------------|-----------|
| ETV6-NTRK3             | Infantile Fibrosarcoma,<br>Secretory Carcinoma (Breast,<br>Salivary), Thyroid Cancer | [13][31]  |
| TPM3-NTRK1             | Colorectal Cancer, Sarcoma,<br>Thyroid Cancer                                        | [32][33]  |
| LMNA-NTRK1             | Soft Tissue Sarcoma, Lung<br>Cancer                                                  | [27]      |
| SQSTM1-NTRK2           | Non-Small Cell Lung Cancer                                                           | [34]      |
| NTRK Fusions (General) | Lung, Sarcoma, Thyroid,<br>Salivary, Colon, Glioblastoma                             | [27][31]  |

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. criver.com [criver.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. The Role of Patient-Derived Xenograft Models in Cancer Therapy [elveflow.com]
- 4. clinicallab.com [clinicallab.com]
- 5. Establishment and characterization of patient-derived xenografts as paraclinical models for head and neck cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patient-Derived Tumor Xenograft Models: Toward the Establishment of Precision Cancer Medicine PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research -PMC [pmc.ncbi.nlm.nih.gov]
- 8. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion PMC [pmc.ncbi.nlm.nih.gov]

### Methodological & Application





- 9. Larotrectinib Efficacy and Safety in Adult Patients With Tropomyosin Receptor Kinase Fusion Sarcomas PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current therapeutic landscape and resistance mechanisms to larotrectinib PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 18. Establishment of a Patient-Derived Tumor Xenograft Model and Application for Precision Cancer Medicine PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. consensus.app [consensus.app]
- 20. benchchem.com [benchchem.com]
- 21. ascopubs.org [ascopubs.org]
- 22. researchgate.net [researchgate.net]
- 23. Immunohistochemistry as a screening tool for NTRK gene fusions: results of a first Belgian ring trial PMC [pmc.ncbi.nlm.nih.gov]
- 24. TrkA and TrkB Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 25. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific RU [thermofisher.com]
- 26. Molecular Kinetics of Nerve Growth Factor Receptor Trafficking and Activation PMC [pmc.ncbi.nlm.nih.gov]
- 27. ascopubs.org [ascopubs.org]
- 28. Efficacy of Larotrectinib in TRK Fusion—Positive Cancers in Adults and Children PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. targetedonc.com [targetedonc.com]



- 31. targetedonc.com [targetedonc.com]
- 32. A phase II trial of larotrectinib in tumors with NTRK fusions or extremes of NTRK mRNA overexpression identified by comprehensive genomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Response and Mechanisms of Resistance to Larotrectinib and Selitrectinib in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Complete Response on Larotrectinib in NTRK2 Fusion-Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Establishing Larotrectinib-Sensitive Patient-Derived Xenograft (PDX) Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560067#establishing-larotrectinib-sensitive-patient-derived-xenograft-pdx-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com